molecular formula C10H9ClN2 B1425864 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole CAS No. 1211596-47-2

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1425864
CAS No.: 1211596-47-2
M. Wt: 192.64 g/mol
InChI Key: RCIAVYYXKNBXES-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a methyl group

Scientific Research Applications

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a detailed study of how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine, which is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
  • 4-(3-Bromophenyl)-3-methyl-1H-pyrazole
  • 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole

Uniqueness

4-(3-Chlorophenyl)-3-methyl-1H-pyrazole is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents or substitution patterns .

Properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIAVYYXKNBXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280325
Record name 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-47-2
Record name 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211596-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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